molecular formula C10H11FO2S B117272 Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- CAS No. 146335-13-9

Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]-

Katalognummer: B117272
CAS-Nummer: 146335-13-9
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: DLVVMIWBCQMFHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- is an organic compound with the molecular formula C10H11FO2S and a molecular weight of 214.26 g/mol. This compound is characterized by the presence of a fluoro group, a methoxymethyl sulfanyl group, and a phenyl ethanone structure. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- typically involves the reaction of 4-(methoxymethylthio)benzaldehyde with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. The fluoro group and methoxymethyl sulfanyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- can be compared with similar compounds such as:

    2-Fluoro-1-{4-[(methylthio)phenyl]ethanone: This compound lacks the methoxymethyl group, which may affect its reactivity and biological activity.

    4-Fluoroacetophenone:

    2-Fluoro-1-{4-[(ethylthio)phenyl]ethanone: The presence of an ethylthio group instead of a methoxymethyl group can lead to differences in reactivity and biological effects.

The uniqueness of Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

146335-13-9

Molekularformel

C10H11FO2S

Molekulargewicht

214.26 g/mol

IUPAC-Name

2-fluoro-1-[4-(methoxymethylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C10H11FO2S/c1-13-7-14-9-4-2-8(3-5-9)10(12)6-11/h2-5H,6-7H2,1H3

InChI-Schlüssel

DLVVMIWBCQMFHZ-UHFFFAOYSA-N

SMILES

COCSC1=CC=C(C=C1)C(=O)CF

Kanonische SMILES

COCSC1=CC=C(C=C1)C(=O)CF

Synonyme

Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.